molecular formula C15H12N4S2 B5723525 4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B5723525
M. Wt: 312.4 g/mol
InChI Key: NWDJYAXDXGNJBH-UHFFFAOYSA-N
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Description

MMV019266 is a compound identified from the Malaria Box, a collection of compounds with potential antimalarial activity. It has shown promise as a direct translation inhibitor in the liver stages of Plasmodium berghei and Plasmodium falciparum, which are parasites responsible for malaria .

Preparation Methods

The specific synthetic routes and reaction conditions for MMV019266 are not widely detailed in the available literature. it is known that compounds in the Malaria Box, including MMV019266, are typically synthesized through complex organic chemistry techniques involving multiple steps and specific reaction conditions . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

MMV019266 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are common in the modification of the compound’s functional groups.

    Substitution: This involves replacing one functional group with another, which can alter the compound’s activity and properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Major Products: The major products formed from these reactions depend on the specific functional groups involved and the conditions used.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S2/c1-8-9(2)20-13-12(8)14(17-7-16-13)21-15-18-10-5-3-4-6-11(10)19-15/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDJYAXDXGNJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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